An In-Depth Technical Guide to N,N-dimethyl-3-(methylamino)propanamide
An In-Depth Technical Guide to N,N-dimethyl-3-(methylamino)propanamide
This guide provides a comprehensive technical overview of N,N-dimethyl-3-(methylamino)propanamide, a versatile chemical intermediate with significant applications in advanced organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, characterization, and safe handling, underpinned by field-proven insights and authoritative references.
Introduction and Chemical Identity
N,N-dimethyl-3-(methylamino)propanamide is a specialized organic compound valued as a building block in the synthesis of more complex molecules.[1] Its structure, incorporating both a tertiary amine and an amide functional group, makes it a key intermediate in pharmaceutical and agrochemical research.[1] The primary Chemical Abstracts Service (CAS) number for this compound is 17268-50-7 .[1][2] A hydrochloride salt is also available under the CAS number 1956369-18-8 .[3][4]
| Identifier | Value |
| CAS Number | 17268-50-7[1][2] |
| IUPAC Name | N,N-dimethyl-3-(methylamino)propanamide[1] |
| Molecular Formula | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol [1] |
| InChI Key | QOGPLHKHBMJCQX-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of a related compound, 3-(dimethylamino)-N,N-dimethylpropanamide (CAS 17268-47-2), provide valuable insights into the expected characteristics of N,N-dimethyl-3-(methylamino)propanamide. These properties are crucial for designing reaction conditions, purification protocols, and analytical methods.
| Property | Value (for 3-(dimethylamino)-N,N-dimethylpropanamide) |
| Molecular Formula | C₇H₁₆N₂O[5][6] |
| Molecular Weight | 144.21 g/mol [5] |
| Boiling Point | 111-112.5 °C (at 16 Torr)[7] |
| Density | 0.926 ± 0.06 g/cm³ (at 20 °C)[7] |
| Solubility in Water | 930 g/L (at 25 °C)[7] |
| Flash Point | 69.7 ± 15.0 °C[7] |
| Refractive Index | 1.4585 (at 23 °C)[7] |
| LogP | 0.02630[7] |
Synthesis Methodologies
The synthesis of N,N-dimethyl-3-(methylamino)propanamide and its analogs can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Primary Synthetic Route: Michael Addition and Catalytic Hydrogenation
A prevalent method for synthesizing N,N-dimethyl-3-(methylamino)propanamide involves a two-step process. This begins with the Michael addition of dimethylamine to acrylonitrile, forming the intermediate 3-(dimethylamino)propionitrile. This is followed by the catalytic hydrogenation of the nitrile group to yield the final product.[1] This process is analogous to the industrial production of N,N-dimethyl-1,3-propanediamine.[8]
Caption: Primary synthesis pathway for N,N-dimethyl-3-(methylamino)propanamide.
Experimental Protocol:
-
Step 1: Synthesis of 3-(dimethylamino)propionitrile: In a suitable reactor, dimethylamine is reacted with acrylonitrile.[1] This Michael addition is typically carried out in a continuous process using a fixed-bed reactor to manage the exothermic nature of the reaction.[1]
-
Step 2: Catalytic Hydrogenation: The resulting 3-(dimethylamino)propionitrile is then subjected to catalytic hydrogenation.[1] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[1] The reaction involves the reduction of the nitrile group to a primary amine. It is critical to control reaction conditions to minimize the formation of secondary and tertiary amine byproducts.[1]
Alternative Synthetic Route: Direct Amidation
Another potential synthetic approach is the direct amidation of an acrylate ester with a suitable diamine.[1] For instance, the reaction of methyl acrylate with N,N-dimethyl-1,3-propanediamine can be adapted to produce related amide compounds. This method relies on a nucleophilic acyl substitution mechanism where the primary amine of the diamine attacks the carbonyl carbon of the ester, leading to the formation of the amide bond and the elimination of an alcohol.[1]
Purification and Characterization
Ensuring the purity and structural integrity of N,N-dimethyl-3-(methylamino)propanamide is paramount for its intended applications, especially in pharmaceutical synthesis where impurities can have significant consequences.
Purification
Post-synthesis, the crude product is typically purified using standard laboratory techniques. Distillation under reduced pressure is a common method for purifying liquid amines and amides. For solid derivatives or heat-sensitive compounds, recrystallization or column chromatography may be employed.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation.[1] The spectra will exhibit characteristic signals corresponding to the N,N-dimethyl amide, the methylamino group, and the propanamide backbone, allowing for confirmation of the molecular structure.[1]
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound and for monitoring the progress of the reaction.[1] A reverse-phase HPLC method, often using a mobile phase of acetonitrile and water with an acid modifier like formic or phosphoric acid, can effectively separate the target compound from starting materials and byproducts.[9] For applications in pharmacokinetics, mass spectrometry-compatible HPLC methods are crucial for isolating and identifying impurities.[1][9]
Caption: Workflow for purification and analytical characterization.
Applications in Research and Development
The primary utility of N,N-dimethyl-3-(methylamino)propanamide lies in its role as a versatile chemical intermediate.[1] Its bifunctional nature allows for its incorporation into a wide array of more complex molecular architectures. This makes it a valuable precursor in the development of novel compounds, particularly within the pharmaceutical and agrochemical sectors where the synthesis of specific amine derivatives is often a critical step.[1]
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[10][12]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[10]
-
Dispose of waste in accordance with local, state, and federal regulations.[10][12]
References
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Chemsrc. (2024, September 4). CAS#:1956369-18-8 | N,N-Dimethyl-3-(methylamino)propanamide hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 3-dimethylamino-N,N-dimethylpropanamide. Retrieved from [Link]
- Google Patents. (2012). US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide.
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PrepChem.com. (n.d.). Synthesis of N-[3-(dimethylamino)propyl]pentadecanamide. Retrieved from [Link]
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PubChem. (n.d.). 3-(Dimethylamino)propanamide. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). N,N-diethyl-3-(isopropylamino)propanamide. Retrieved from [Link]
- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
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Chemsrc. (2025, August 24). CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. Retrieved from [Link]
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PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
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PubMed. (2024, September 16). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of 3-(N,N-dimethylamino)phenol. Retrieved from [Link]
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